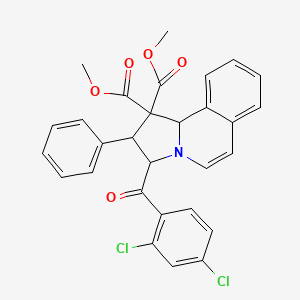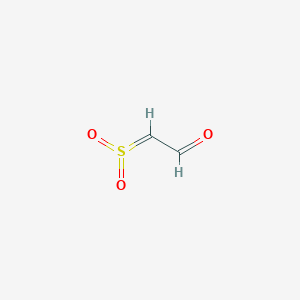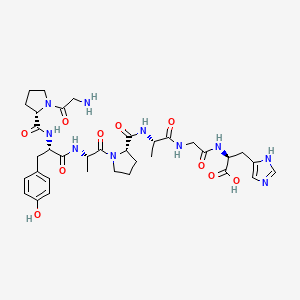
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence of amino acids in this compound suggests it may have unique properties and interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is produced by genetically engineered microorganisms, which can be more cost-effective for large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring therapeutic potentials, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Developing peptide-based materials or drugs.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with various biological pathways, potentially influencing cellular processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.
L-prolyl-L-tyrosine: Studied for its role in enhancing ATP availability in cells.
Glycyl-L-tyrosine: Used in bioprocess optimization for recombinant protein production.
Uniqueness
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is unique due to its specific sequence, which may confer distinct biological activities and interactions. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
915717-10-1 |
|---|---|
Molecular Formula |
C35H48N10O10 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H48N10O10/c1-19(30(49)38-17-28(47)42-25(35(54)55)14-22-16-37-18-39-22)40-32(51)27-6-4-12-45(27)34(53)20(2)41-31(50)24(13-21-7-9-23(46)10-8-21)43-33(52)26-5-3-11-44(26)29(48)15-36/h7-10,16,18-20,24-27,46H,3-6,11-15,17,36H2,1-2H3,(H,37,39)(H,38,49)(H,40,51)(H,41,50)(H,42,47)(H,43,52)(H,54,55)/t19-,20-,24-,25-,26-,27-/m0/s1 |
InChI Key |
VDVSDLWDHYTPDC-OHZUUNIUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
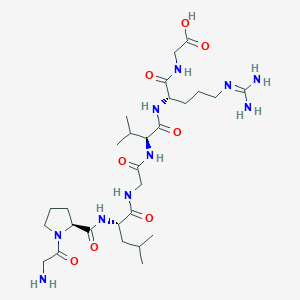
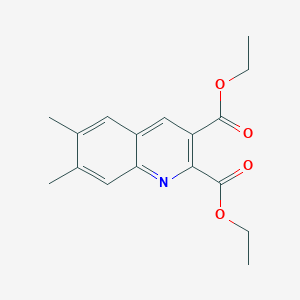
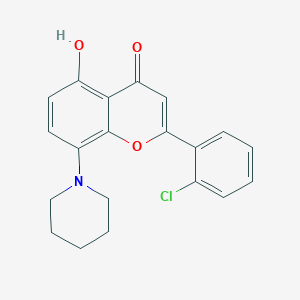
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
